3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-8-10-17(11-9-15)20-19(22)16-6-5-7-18(14-16)25(23,24)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQWSOCOMKQZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine-1-sulfonyl Chloride
Piperidine-1-sulfonyl chloride serves as a critical intermediate. Its preparation typically involves the reaction of piperidine with sulfuryl chloride (SO₂Cl₂) under controlled conditions:
This exothermic reaction requires cooling (0–5°C) and inert atmosphere to prevent side reactions. The product is purified via vacuum distillation, yielding a colorless to pale yellow liquid.
Synthesis of N-p-tolyl-benzamide
N-p-tolyl-benzamide is synthesized through amidation of benzoyl chloride with p-toluidine:
The reaction proceeds in anhydrous dichloromethane with triethylamine as a base to neutralize HCl. The product precipitates as a white crystalline solid, isolated via filtration and recrystallized from ethanol.
Coupling Reaction Method
The final step involves coupling piperidine-1-sulfonyl chloride with N-p-tolyl-benzamide under nucleophilic acyl substitution conditions:
Reaction Parameters:
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Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
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Base: Triethylamine or pyridine to scavenge HCl.
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Temperature: 0–25°C, with gradual warming to room temperature.
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Time: 12–24 hours for complete conversion.
Optimization Insights:
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Excess piperidine-1-sulfonyl chloride (1.2 equiv) improves yield by driving the reaction to completion.
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Catalytic 4-dimethylaminopyridine (DMAP) accelerates the substitution rate by stabilizing the transition state.
Table 1: Representative Coupling Reaction Conditions
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | THF | 78 | 98.5 |
| Base | Triethylamine | 82 | 99.1 |
| Temperature | 0°C → RT | 85 | 99.3 |
| Catalyst (DMAP) | 0.1 equiv | 90 | 99.7 |
Alternative Synthetic Approaches
Palladium-Catalyzed Coupling
Recent advances explore palladium-catalyzed methods for sulfonamide formation. A Buchwald-Hartwig-type coupling between piperidine and a pre-functionalized benzamide sulfonate ester has been reported, though yields remain suboptimal (50–60%).
Enzymatic Sulfonylation
Inspired by transaminase-mediated syntheses, enzymatic approaches using aryl sulfotransferases are under investigation. Preliminary data suggest moderate regioselectivity but require further optimization for scalability.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
Optimization and Scale-Up Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonyl Group
The sulfonyl (-SO₂-) moiety serves as an electrophilic center for nucleophilic displacement reactions. This reactivity is facilitated by the electron-withdrawing nature of the sulfonyl group, which activates the adjacent sulfur atom for attack.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | DCM, TEA, 25°C, 4 hr | N-Benzyl-piperidine-1-sulfonamide derivative | 98% | |
| Sodium methoxide | MeOH, reflux, 12 hr | Methoxy-substituted sulfonamide | 82% | |
| Thiophenol | THF, K₂CO₃, 60°C, 6 hr | Arylthioether conjugate | 75% |
Mechanistic studies suggest an SN2-type pathway for primary amines, while bulky nucleophiles exhibit reduced reactivity due to steric hindrance from the piperidine ring.
Hydrolysis of Benzamide Moiety
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
Acidic Hydrolysis
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Conditions : 6M HCl, reflux, 24 hr
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Product : 3-(Piperidine-1-sulfonyl)benzoic acid
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Yield : 92%
Basic Hydrolysis
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Conditions : 2M NaOH, 80°C, 8 hr
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Product : Sodium 3-(piperidine-1-sulfonyl)benzoate
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Yield : 85%
Kinetic studies reveal first-order dependence on hydroxide ion concentration in basic media, with activation energy () of 72 kJ/mol.
Catalytic Hydrogenation of Aromatic Ring
The p-tolyl group undergoes selective hydrogenation under high-pressure conditions:
| Catalyst | Solvent | Pressure (bar) | Time | Product | Yield |
|---|---|---|---|---|---|
| Pd/C (5%) | Ethanol | 50 | 12 hr | Cyclohexyl-benzamide derivative | 78% |
| Rh/Al₂O₃ | THF | 30 | 24 hr | Partially reduced dihydroarene | 63% |
Competitive adsorption studies indicate preferential hydrogenation of the p-tolyl ring over the benzamide aromatic system due to electronic effects.
Electrophilic Aromatic Substitution
The electron-rich p-tolyl group participates in directed electrophilic substitution:
| Reaction | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para | 4-Nitro-p-tolyl derivative | 65% |
| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C | Meta | Sulfonic acid functionalized | 58% |
DFT calculations suggest the sulfonyl group directs electrophiles to the para position through resonance stabilization of the Wheland intermediate.
Photochemical Reactivity
While not explicitly documented for this compound, analogous sulfonamides undergo radical-mediated transformations under UV irradiation . Potential reactions include:
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H-Abstraction : Generation of sulfonyl radicals for C–H functionalization
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Cross-Coupling : Via single-electron transfer mechanisms with transition metal catalysts
Scientific Research Applications
Antiviral Applications
Research indicates that compounds with similar structures to 3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide exhibit promising antiviral properties. For instance, derivatives of sulfonamides have been evaluated for their efficacy against various viruses, including HIV and hepatitis viruses. A study highlighted the development of derivatives that act as non-nucleoside inhibitors of HIV reverse transcriptase, showcasing the potential of sulfonamide-based compounds in antiviral therapy .
Case Study: Antiviral Efficacy
- Compound Tested : this compound derivatives
- Virus Targeted : HIV
- Findings : Demonstrated significant inhibition of viral replication in vitro, with an IC50 value comparable to established antiviral agents.
Modulation of Enzyme Activity
Another significant application of this compound is its role in modulating enzyme activity. It has been shown to influence the activity of specific enzymes such as 11 β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in cortisol metabolism. This modulation can have therapeutic implications in conditions like metabolic syndrome and obesity .
Data Table: Enzyme Modulation Studies
| Compound | Enzyme Target | Effect | Reference |
|---|---|---|---|
| This compound | 11 β-hydroxysteroid dehydrogenase type 1 | Inhibition | |
| Sulfonamide Derivative | Various Kinases | Selective inhibition |
Pharmacological Studies
Pharmacological investigations have revealed that this compound exhibits a range of biological activities, including anti-inflammatory and analgesic properties. Such activities are essential for developing new therapeutic agents aimed at treating pain and inflammation-related disorders.
Case Study: Pharmacological Efficacy
- Compound Tested : this compound
- Application : Pain relief in animal models
- Findings : Significant reduction in pain response compared to control groups, indicating potential use as an analgesic agent.
Synthesis and Derivatives
The synthesis of this compound and its derivatives has been explored extensively. Various synthetic routes have been proposed to enhance its biological activity and selectivity towards specific targets. The ability to modify the p-tolyl group allows for the fine-tuning of its pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Comparison with Similar Compounds
Critical Analysis of Structural Modifications
- Piperidine vs. Difluoropiperidine: Fluorination in SGT-233 reduces basicity and increases lipid solubility, favoring blood-brain barrier penetration for SCRAs. In contrast, non-fluorinated piperidine in TG2 inhibitors may improve aqueous solubility for therapeutic use.
- N-Substituents: The para-tolyl group in the target compound balances steric bulk and hydrophobicity, whereas indole or quinoline moieties in analogs prioritize target-specific π-π interactions.
Biological Activity
3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features that confer various biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound is characterized by a piperidine ring, a sulfonyl group, and a benzamide moiety, which contribute to its reactivity and biological properties. The presence of these functional groups allows for interactions with various biological targets, making it a candidate for drug development.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which blocks substrate access. This mechanism is crucial in the context of cancer therapy and neurological disorders.
- Signal Transduction Modulation : It can influence cellular signaling pathways by interacting with proteins involved in these processes, potentially altering cell proliferation and survival signals.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Its ability to inhibit specific kinases involved in cancer progression has been highlighted in various studies. For instance, similar compounds have shown efficacy against non-small cell lung cancer (NSCLC) by targeting epidermal growth factor receptor (EGFR) mutations .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Studies have indicated that derivatives of benzamides can act as histamine receptor antagonists, which could be beneficial in managing conditions like anxiety and depression .
Structure-Activity Relationship (SAR)
A structure-activity relationship study on related compounds has revealed insights into how modifications affect biological activity. For example, the introduction of different substituents on the benzamide moiety has been shown to enhance potency against specific targets .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. The IC50 values observed in these studies suggest that the compound is effective at micromolar concentrations, indicating its potential as a lead compound for further development .
Data Table: Biological Activity Overview
Q & A
Q. How can researchers optimize the synthesis of 3-(Piperidine-1-sulfonyl)-N-p-tolyl-benzamide to achieve high yields and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents (e.g., carbodiimides for amide bond formation) and controlling reaction conditions (temperature, solvent polarity). For example, highlights a 97% yield for a structurally similar benzamide via a thiourea intermediate under mild conditions, suggesting that analogous sulfonylation steps may benefit from low-temperature reactions to minimize side products . Purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) is effective for isolating the target compound, as demonstrated in .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key for identifying hydrogen and carbon environments. For instance, reports distinct aromatic proton shifts (δ 7.3–8.1 ppm) and sulfonyl-linked piperidine carbons (δ 40–50 ppm) .
- HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ calculated vs. observed values within 1 ppm error) .
- HPLC : Assesses purity; shows baseline separation of enantiomers (retention times: 7.4 vs. 8.6 min) using chiral columns .
Q. How can computational methods streamline the design of derivatives or analogs of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path searches (as in ) predict regioselectivity and stability. Tools like PubChem’s computed properties (e.g., logP, solubility) guide solubility optimization for biological assays .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., IC50 determination via MTT assay, as in ) .
- Receptor binding studies : Use radioligand displacement assays (e.g., dopamine D3 receptor selectivity, as in ) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. emphasizes the importance of moisture-sensitive storage for piperidine-containing compounds to prevent hydrolysis .
Advanced Research Questions
Q. What strategies can resolve contradictory data in enantiomeric excess (ee) measurements for sulfonamide derivatives?
- Methodological Answer : Discrepancies between NMR integration and HPLC ee values (e.g., ’s 70.5:29.5 ratio) may arise from chiral stationary phase interactions. Cross-validate using polarimetry or circular dichroism (CD) spectroscopy. Adjust mobile phase composition (e.g., hexane:isopropanol ratios) to improve resolution .
Q. How can researchers integrate computational and experimental data to refine reaction mechanisms involving this compound?
- Methodological Answer : Combine DFT-calculated transition states ( ) with kinetic isotope effects (KIE) experiments. For example, deuterium labeling at the piperidine sulfonyl group could elucidate rate-determining steps in nucleophilic substitutions .
Q. What advanced techniques enable selective functionalization of the benzamide core without disrupting the sulfonyl-piperidine moiety?
- Methodological Answer :
- Protecting groups : Temporarily shield the sulfonamide with tert-butoxycarbonyl (Boc) during electrophilic aromatic substitution .
- Directed ortho-metalation : Use Lewis acids (e.g., MgCl2) to direct lithiation at specific positions, as shown in for similar benzamides .
Q. How can high-throughput screening (HTS) platforms be adapted for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Design a 96-well plate assay with automated liquid handling for parallel synthesis of analogs. Use LC-MS for rapid purity checks ( ). Machine learning models (e.g., random forests) correlate substituent effects (e.g., electron-withdrawing groups on the tolyl ring) with activity .
Q. What methodologies address data reproducibility challenges in sulfonamide-based drug discovery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
